Tert-butyl 3-(4-cyclopentylphenoxy)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-cyclopentylphenoxy)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a cyclopentylphenoxy moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-cyclopentylphenoxy)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopentylphenoxy Group: This step involves the reaction of the azetidine intermediate with 4-cyclopentylphenol under suitable conditions to form the desired product.
Esterification: The final step involves the esterification of the azetidine derivative with tert-butyl chloroformate to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-cyclopentylphenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-(4-cyclopentylphenoxy)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-cyclopentylphenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
- Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(4-cyclopentylphenoxy)azetidine-1-carboxylate is unique due to the presence of the cyclopentylphenoxy group, which imparts distinct chemical and biological properties compared to other azetidine derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H27NO3 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl 3-(4-cyclopentylphenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C19H27NO3/c1-19(2,3)23-18(21)20-12-17(13-20)22-16-10-8-15(9-11-16)14-6-4-5-7-14/h8-11,14,17H,4-7,12-13H2,1-3H3 |
InChI Key |
LAQFDANAXNHHJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)C3CCCC3 |
Origin of Product |
United States |
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